7-Hydroxy-4-methylcoumarin-3-acetic acid
Overview
Description
7-Hydroxy-4-methylcoumarin-3-acetic acid is a coumarin derivative known for its blue fluorescence, which is pH-dependent and environment-sensitive . Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring, and they are widely recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
7-Hydroxy-4-methylcoumarin-3-acetic acid, also known as 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, is a growth inhibitor of roots . It is believed to act as an inhibitor of the enzyme cytochrome P450 , which plays a pivotal role in drug metabolism.
Mode of Action
The compound is a blue fluorophore that has pH-dependent and environment-sensitive fluorescence . This coumarin is increasingly used to label peptides, nucleotides, and carbohydrates . The fluorescence behavior of coumarins upon excitation with ultraviolet (UV) light has propelled them into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties and play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
It is known that the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Result of Action
The compound is believed to possess antioxidant properties, thereby potentially safeguarding cells against the damaging effects of free radicals . It is also used as a choleretic drug, which can relax the sphincter of the bile duct and relieve sphincter pain .
Action Environment
The action of this compound is influenced by environmental factors. Its fluorescence is pH-dependent and environment-sensitive . It is widely used for preparing bioconjugates of blue fluorescence . The compound should be kept in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-4-methylcoumarin-3-acetic acid is a growth inhibitor of root . It is believed to act as an inhibitor of the enzyme cytochrome P450, which plays a pivotal role in drug metabolism . Moreover, it is thought to possess antioxidant properties, thereby potentially safeguarding cells against the damaging effects of free radicals .
Cellular Effects
It is known to have a significant impact on root growth . It is also believed to have antioxidant properties, which could potentially protect cells from oxidative stress .
Molecular Mechanism
It is believed to inhibit the enzyme cytochrome P450 , which plays a crucial role in drug metabolism. This inhibition could potentially alter the metabolic pathways within the cell.
Temporal Effects in Laboratory Settings
It is known that this compound has pH-dependent and environment-sensitive fluorescence , which could potentially change over time under certain conditions.
Metabolic Pathways
This compound is believed to interact with the enzyme cytochrome P450 , which plays a key role in drug metabolism. This interaction could potentially influence various metabolic pathways within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methylcoumarin-3-acetic acid can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol and ethyl acetoacetate are used as starting materials in the presence of a catalyst such as amberlyst-15 . The reaction typically yields the desired product with high efficiency and purity.
Industrial Production Methods
For industrial production, the Pechmann reaction is often optimized by using different Lewis acids as catalysts to improve yield and reaction conditions . The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent and high-quality production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-methylcoumarin-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-Hydroxy-4-methylcoumarin-3-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and pH changes.
Biology: Employed in labeling peptides, nucleotides, and carbohydrates for various biological assays.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and optical materials.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin-3-acetic acid: Another coumarin derivative used as a fluorescent probe.
4-Methylumbelliferone: Known for its use in biochemical assays and as a fluorescent marker.
3-Carboxyl-7-hydroxycoumarin: Exhibits excellent photophysical properties and is used in fluorescence studies.
Uniqueness
7-Hydroxy-4-methylcoumarin-3-acetic acid is unique due to its specific fluorescence properties, which are highly sensitive to pH and environmental changes. This makes it particularly valuable for applications requiring precise detection and imaging in various scientific fields .
Properties
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKDHCQSZAEQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419822 | |
Record name | (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-10-8 | |
Record name | (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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